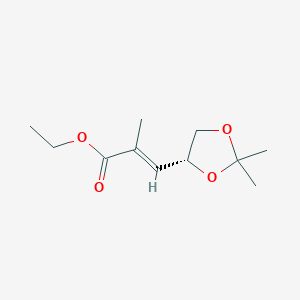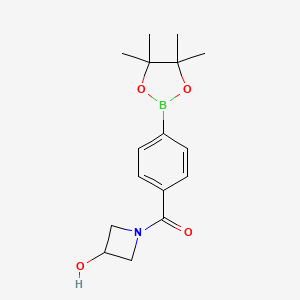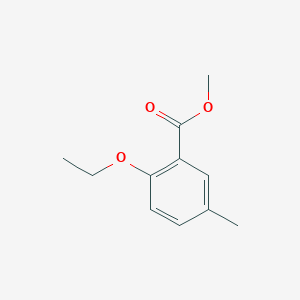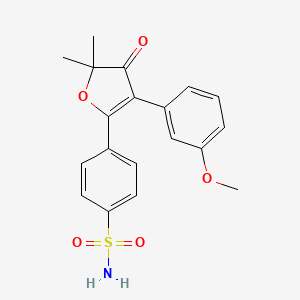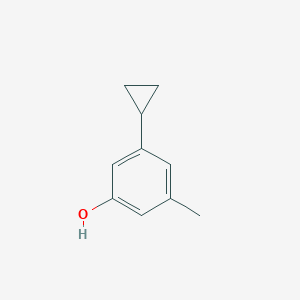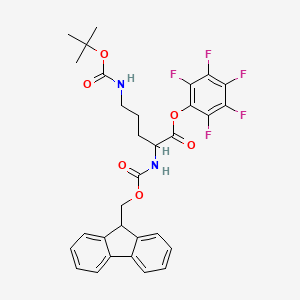
Fmoc-DL-Orn(Boc)-OPfp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Orn(Boc)-OPfp: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of ornithine, an amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. The compound is often used as a building block in the synthesis of peptides due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Boc)-OPfp involves multiple steps. Initially, L-ornithine is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The Fmoc group is then introduced by reacting the Boc-protected ornithine with Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of Fmoc-Orn(Boc)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .
化学反应分析
Types of Reactions: Fmoc-Orn(Boc)-OPfp undergoes several types of reactions, including:
Substitution Reactions: The Pfp ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Major Products Formed:
科学研究应用
Chemistry: Fmoc-Orn(Boc)-OPfp is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, Fmoc-Orn(Boc)-OPfp is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-Orn(Boc)-OPfp can be used as therapeutic agents for various diseases .
Industry: In the pharmaceutical industry, Fmoc-Orn(Boc)-OPfp is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
作用机制
Mechanism: The primary mechanism of action of Fmoc-Orn(Boc)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The Pfp ester group is highly reactive and facilitates the coupling of amino acids to form peptides .
Molecular Targets and Pathways: The compound targets the amino groups of amino acids, leading to the formation of peptide bonds. This process is essential in the synthesis of peptides and proteins, which are crucial for various biological functions .
相似化合物的比较
Fmoc-Orn(Boc)-OH: Similar to Fmoc-Orn(Boc)-OPfp but lacks the Pfp ester group.
Fmoc-Lys(Boc)-OPfp: Another peptide synthesis building block with a similar structure but contains lysine instead of ornithine.
Fmoc-D-Orn(Boc)-OH: A stereoisomer of Fmoc-Orn(Boc)-OH with a different spatial arrangement of atoms.
Uniqueness: Fmoc-Orn(Boc)-OPfp is unique due to its combination of Fmoc, Boc, and Pfp groups, which provide stability and reactivity. This makes it highly suitable for use in SPPS and other peptide synthesis methods .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLMXCUHPJKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F5N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
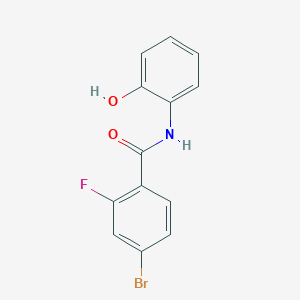
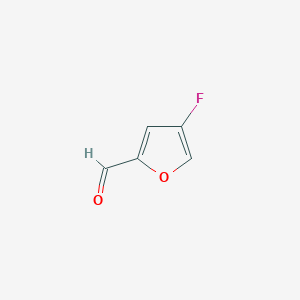

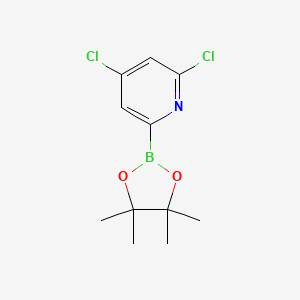
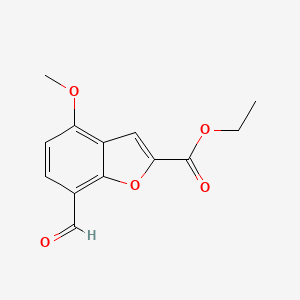
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
